2-Aminobenzene-1-sulfonothioic O-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzene-1-sulfonothioic O-acid typically involves the sulfonation of aniline. Aniline is treated with sulfuric acid to introduce the sulfonic acid group, resulting in the formation of this compound . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the sulfonation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of aniline to a reactor containing sulfuric acid under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminobenzene-1-sulfonothioic O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamide derivatives, and various substituted compounds depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Aminobenzene-1-sulfonothioic O-acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of azo dyes and other aromatic compounds.
Biology: The compound plays a role in microbial metabolism and benzoate degradation.
Industry: It is used in the production of dyes and pigments due to its structural properties.
Wirkmechanismus
The mechanism of action of 2-Aminobenzene-1-sulfonothioic O-acid involves its interaction with various molecular targets and pathways. In biological systems, it promotes reverse turn formation in peptides, inducing a folded conformation when incorporated into peptide sequences . This property is attributed to its ability to form robust 11-membered-ring hydrogen-bonding . Additionally, the compound affects cardiac tension by interacting with specific receptors and ion channels in cardiac tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzenesulfonic acid: Similar in structure but lacks the sulfonothioic group.
Aniline-2-sulfonic acid: Another structural isomer with similar properties.
o-Sulfanilic acid: Shares the sulfonic acid group but differs in its overall structure.
Uniqueness
2-Aminobenzene-1-sulfonothioic O-acid is unique due to its sulfonothioic group, which imparts distinct chemical and biological properties. This group enhances its reactivity and interaction with biological molecules, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
61146-70-1 |
---|---|
Molekularformel |
C6H7NO2S2 |
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
2-hydroxysulfonothioylaniline |
InChI |
InChI=1S/C6H7NO2S2/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10) |
InChI-Schlüssel |
XMEYYWNEDBGCHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)S(=O)(=S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.